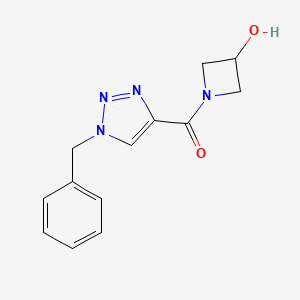![molecular formula C16H22N2O3 B6641240 N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B6641240.png)
N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide, commonly known as HAP, is a compound that has been synthesized for its potential use in scientific research. HAP is a member of the azetidine family of compounds, which have been studied for their potential therapeutic applications. In
Mécanisme D'action
HAP works by binding to a specific lysine acetyltransferase enzyme, called p300/CBP-associated factor (PCAF). This binding inhibits the ability of PCAF to acetylate lysine residues on target proteins. By selectively inhibiting PCAF, HAP can alter the activity of specific proteins and allow researchers to study the effects of lysine acetylation on protein function.
Biochemical and Physiological Effects:
HAP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that HAP can selectively inhibit lysine acetylation of specific proteins, leading to altered protein function. In vivo studies have shown that HAP can alter gene expression and cellular metabolism. Specifically, HAP has been shown to alter the expression of genes involved in glucose metabolism and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HAP in lab experiments is its specificity for lysine acetylation of specific proteins. This allows researchers to study the effects of this modification on protein function without affecting other post-translational modifications. However, one limitation of using HAP is its potential toxicity. HAP has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of HAP in scientific research. One potential application is in the study of lysine acetylation in disease states. For example, lysine acetylation has been implicated in the development of cancer, and HAP could be used to study the effects of this modification on cancer cell metabolism. Additionally, HAP could be used to study the effects of lysine acetylation on other cellular processes, such as autophagy and apoptosis. Finally, HAP could be used as a tool compound to identify new lysine acetylation targets and study their function in cellular processes.
Méthodes De Synthèse
HAP can be synthesized using a two-step process. The first step involves the reaction of 3-hydroxyazetidine-1-carboxylic acid with 4-bromobenzyl bromide in the presence of a base, such as potassium carbonate. The resulting intermediate is then reacted with 2,2-dimethylpropanoyl chloride to yield HAP. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
HAP has been studied for its potential use as a tool compound in scientific research. Specifically, HAP has been used as a probe to study the role of lysine acetylation in the regulation of protein function. Lysine acetylation is a post-translational modification that can alter the activity of proteins. HAP is able to selectively inhibit lysine acetylation of specific proteins, allowing researchers to study the effects of this modification on protein function.
Propriétés
IUPAC Name |
N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)15(21)17-8-11-4-6-12(7-5-11)14(20)18-9-13(19)10-18/h4-7,13,19H,8-10H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESCRHGLYBBISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)C(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Bromophenyl)propyl]-3-(3-hydroxypentyl)urea](/img/structure/B6641157.png)

![4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641176.png)
![4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6641186.png)
![2-[[3-Methyl-1-(2-methylphenyl)butyl]amino]ethanol](/img/structure/B6641189.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B6641191.png)
![1-(Dimethylamino)-3-[(7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]propan-2-ol](/img/structure/B6641204.png)
![(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641216.png)
![3,4-dichloro-N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B6641220.png)
![1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6641222.png)
![(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone](/img/structure/B6641230.png)
![(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B6641236.png)

![N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B6641249.png)